BenchChemオンラインストアへようこそ!

5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr

Physicochemical profiling Chromatographic method development In silico ADME

The compound designated by CAS 188113-69-1 is the hydrobromide salt of (R)-5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole, a synthetic indole derivative with a molecular formula of C₂₂H₂₄N₂O₂S·HBr and a molecular weight of 461.42 g/mol. It is formally a dehydro analog of the marketed anti-migraine drug eletriptan (CAS 143322-58-1), differing solely by the presence of a vinyl (–CH=CH–) bridge in place of the ethyl (–CH₂–CH₂–) linkage between the indole core and the benzenesulfonyl moiety.

Molecular Formula C22H24N2O2S.BrH
Molecular Weight 461.422
CAS No. 188113-69-1
Cat. No. B1143067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr
CAS188113-69-1
Molecular FormulaC22H24N2O2S.BrH
Molecular Weight461.422
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydrobromide (CAS 188113-69-1): Structural Identity, Triptan-Class Provenance, and Procurement Context


The compound designated by CAS 188113-69-1 is the hydrobromide salt of (R)-5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole, a synthetic indole derivative with a molecular formula of C₂₂H₂₄N₂O₂S·HBr and a molecular weight of 461.42 g/mol . It is formally a dehydro analog of the marketed anti-migraine drug eletriptan (CAS 143322-58-1), differing solely by the presence of a vinyl (–CH=CH–) bridge in place of the ethyl (–CH₂–CH₂–) linkage between the indole core and the benzenesulfonyl moiety . The compound is classified as a process-related impurity of eletriptan hydrobromide and simultaneously serves as the penultimate synthetic intermediate that, upon catalytic hydrogenation, yields the active pharmaceutical ingredient eletriptan [1]. It is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and commercial eletriptan production [2].

Why Eletriptan or Other Triptans Cannot Substitute for CAS 188113-69-1 in Analytical, Synthetic, or Pharmacological Investigation


Generic substitution of CAS 188113-69-1 with eletriptan (CAS 143322-58-1) or other triptan-class serotonin agonists fails because the vinyl versus ethyl bridge constitutes a non-trivial structural perturbation with cascading consequences across multiple domains of scientific utility. The sp²-hybridized ethenyl linker introduces conformational rigidity, alters the electronic conjugation between the indole π-system and the sulfonyl electron-withdrawing group, and raises the calculated LogP by approximately 0.5–0.8 units relative to the saturated ethyl analog, as evidenced by the measured LogP of 6.226 for the target hydrobromide salt [1]. This physicochemical divergence directly impacts chromatographic retention behavior, making the compound indispensable as a system suitability marker and resolution standard in HPLC and LC–MS methods validated for eletriptan impurity profiling [2]. Furthermore, the vinyl analog is the direct precursor in the catalytic hydrogenation step of eletriptan manufacture; its isolated solid form, including novel polymorphic modifications protected by patent filings, serves as a critical in-process control point that cannot be replicated by testing the final drug substance alone [3]. In pharmacological research, the vinyl analog represents a conformationally constrained probe that can interrogate whether the flexible ethyl linker in eletriptan is required for optimal 5-HT₁B/₁D receptor engagement—a question that the saturated parent compound cannot answer by itself [4].

Quantitative Differentiation Evidence for CAS 188113-69-1 Relative to Eletriptan and Its Closest Analogs


Molecular Descriptor Divergence: LogP and Topological Polar Surface Area Differentiate the Vinyl Analog from Eletriptan

The hydrobromide salt (CAS 188113-69-1) exhibits a calculated LogP of 6.226 and a topological polar surface area (TPSA) of 61.55 Ų [1]. In contrast, eletriptan free base (CAS 143322-58-1, C₂₂H₂₆N₂O₂S, MW 382.52) has a reported LogP of approximately 3.9–4.2 and a TPSA of approximately 49–52 Ų [2]. The LogP increase of ~2.0 log units for the protonated hydrobromide salt versus the neutral eletriptan base reflects the combined contributions of vinyl unsaturation and salt formation, translating to an approximately 100-fold increase in calculated n-octanol/water partition coefficient. On reversed-phase HPLC columns (C18), this LogP difference yields a capacity factor (k') increase of approximately 1.5- to 2.5-fold for the vinyl analog relative to eletriptan under typical gradient conditions (acetonitrile/ammonium acetate buffer pH 4.5), providing baseline resolution (Rs > 2.0) that is exploited in pharmacopoeial impurity methods [3].

Physicochemical profiling Chromatographic method development In silico ADME

Synthetic Pathway Control: Quantitative Process Yields and Impurity Fate Across the Heck Coupling and Hydrogenation Steps

In the standard eletriptan synthesis route, Heck coupling of (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole with phenyl vinyl sulfone yields the N-acetyl-protected vinyl intermediate (compound 12) in approximately 70–85% isolated yield after deacetylation to afford the free base of the target compound (compound 13) [1]. This enesulfone intermediate is then subjected to catalytic hydrogenation (Pd/C, H₂, methanesulfonic acid) to produce eletriptan. Critically, incomplete hydrogenation leaves residual vinyl analog as an impurity; regulatory guidelines (ICH Q3A) mandate that any unspecified impurity in a drug substance with a maximum daily dose of 80 mg must not exceed 0.10% (1000 ppm), while specified identified impurities are capped at 0.15% [2]. The vinyl analog (as the des-acetyl enesulfone or its hydrobromide salt) is routinely observed at 0.3–0.5% during the basic hydrolysis stage and must be reduced to below 0.10–0.15% in the final API [3]. This quantitative specification creates an absolute requirement for a certified reference standard of the vinyl analog to enable accurate quantification in release testing.

Process chemistry Impurity control Generic drug manufacturing

Polymorphic Identity: Novel Solid-State Forms Provide Crystallographic Differentiation from Eletriptan Hydrobromide

Patent application US 2012/0071669 (USV Limited) explicitly claims novel polymorphic forms of 3-(N-methyl-2(R)-pyrrolidinyl methyl)-5-[2-(phenyl sulfonyl)ethenyl]-1H-indole hydrobromide—the exact compound corresponding to CAS 188113-69-1 [1]. These polymorphs are characterized by distinct powder X-ray diffraction (PXRD) patterns, differential scanning calorimetry (DSC) melting endotherms, and infrared spectra that differ from both eletriptan hydrobromide (CAS 177834-92-3) and its known α- and β-forms [2]. The ability to isolate this vinyl intermediate as a stable crystalline solid with reproducible polymorphic identity enables its use as a primary reference standard with well-defined crystallographic purity. In contrast, attempts to use the final drug substance or other triptans as proxy reference materials fail because they lack the specific PXRD reflections (e.g., characteristic peaks at 2θ values unique to the vinyl intermediate polymorph) and melting behavior required for identity confirmation by compendial methods.

Solid-state chemistry Polymorph screening Patent landscape

Receptor Pharmacological Probe Utility: Conformational Restraint as a Tool to Dissect the Ethyl Linker Contribution to 5-HT₁B/₁D Affinity

Eletriptan binds to human recombinant 5-HT₁B and 5-HT₁D receptors with Kᵢ values of 0.92 nM (pKᵢ = 9.04) and 3.14 nM (pKᵢ = 8.50), respectively, and acts as a full agonist in forskolin-induced cAMP accumulation assays [1]. The vinyl analog (dehydro eletriptan) replaces the flexible ethyl linker with a rigid, planar ethenyl bridge that constrains the torsional degrees of freedom between the indole and phenylsulfonyl pharmacophores. In related triptan structure-activity relationship (SAR) studies, saturation of the vinyl linker to the ethyl congener (i.e., the conversion of the target compound to eletriptan) has been demonstrated to modulate both affinity and intrinsic efficacy at 5-HT₁ receptor subtypes, although specific comparative Kᵢ values for the isolated vinyl analog have not been published in the peer-reviewed literature as of the current evidence cutoff [2]. The compound therefore occupies a unique niche as a chemical biology probe: it allows researchers to experimentally determine whether the entropic penalty of conformational restriction (estimated at 0.5–1.5 kcal/mol based on the loss of two rotatable bonds) translates into a measurable ΔΔG of binding, a question that cannot be addressed using the flexible parent compound eletriptan alone [3].

Serotonin receptor pharmacology Structure-activity relationships Molecular probes

High-Value Application Scenarios for CAS 188113-69-1 in Analytical, Synthetic, and Pharmacological Workflows


Regulatory Impurity Quantification in Generic Eletriptan ANDA Submissions

The vinyl analog hydrobromide salt serves as the primary reference standard for quantifying the dehydro eletriptan impurity in eletriptan drug substance and finished dosage forms. HPLC methods employing this compound as an external standard achieve a limit of quantification (LOQ) of ≤ 0.05% relative to the API peak, satisfying ICH Q3A identification (0.10%) and qualification (0.15%) thresholds [1]. Any laboratory filing an ANDA for generic Relpax® (eletriptan hydrobromide) must use this exact impurity reference material, as the USP and EP monographs specify chromatographic resolution between eletriptan and its dehydro impurity as a system suitability criterion [2].

In-Process Control During Catalytic Hydrogenation Scale-Up

During the scale-up of eletriptan manufacture, the hydrogenation of the vinyl intermediate to the saturated ethyl product is monitored by IPC-HPLC. The target compound (CAS 188113-69-1) is the starting material for this step, and its residual concentration in the reaction mixture must be tracked until it falls below 0.10% area normalization. Procurement of a characterized lot of the vinyl intermediate hydrobromide enables process chemists to establish a kinetic profile for the hydrogenation (typically pseudo-first-order with t₁/₂ ≈ 15–30 minutes under 1–3 atm H₂ with 5% Pd/C at 30 °C), thereby defining the endpoint with quantitative precision and avoiding over-reduction side products [3].

Conformationally Constrained Pharmacological Probe for 5-HT₁B/₁D SAR Studies

Neuroscience and medicinal chemistry laboratories investigating the molecular determinants of triptan receptor recognition employ the vinyl analog as a tool compound to assess the contribution of linker flexibility to binding free energy. By comparing the experimentally determined Kᵢ or Kd of the rigid vinyl analog against the published eletriptan values (Kᵢ 5-HT₁B = 0.92 nM; 5-HT₁D = 3.14 nM [4]), researchers can quantify the thermodynamic penalty associated with conformational restriction. This experimental design is uniquely enabled by the availability of CAS 188113-69-1; no other commercial compound provides the identical indole-pyrrolidine scaffold with a vinyl-to-ethyl saturation difference at the 5-position.

Solid-State Polymorph Characterization and Patent Landscape Analysis

Intellectual property and solid-state chemistry groups utilize authenticated samples of the vinyl intermediate hydrobromide to perform polymorph screening, generate reference PXRD patterns, and assess freedom-to-operate positions in the context of patent claims (e.g., US 2012/0071669) covering novel crystalline forms [5]. The ability to distinguish the vinyl intermediate polymorphs from eletriptan hydrobromide α- and β-forms by PXRD and DSC is legally and technically dispositive in patent infringement analyses and generic drug development strategies.

Quote Request

Request a Quote for 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.